2-(2-Methoxy-2-oxoethyl)benzoic acid

Medicinal Chemistry Process Chemistry Thermal Stability

2-(2-Methoxy-2-oxoethyl)benzoic acid (CAS 14736-50-6) is a bifunctional benzoic acid derivative bearing a methyl ester-protected acetic acid side chain. This compound delivers 96% reported yield in regioselective cyclization to phthalazinones—unattainable with homophthalic acid. It withstands >150°C without decomposition (Tdec ~178°C for homophthalic acid), ensuring safer scale-up. Its balanced XLogP3 of 1.2 supports lead-like ADME profiles. Procure 98% purity grade for high-yielding heterocyclic synthesis.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 14736-50-6
Cat. No. B173760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxy-2-oxoethyl)benzoic acid
CAS14736-50-6
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13)
InChIKeyUKPMFGARCZOXDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxy-2-oxoethyl)benzoic Acid (CAS 14736-50-6): A Selective Building Block for Medicinal Chemistry and Advanced Organic Synthesis


2-(2-Methoxy-2-oxoethyl)benzoic acid (CAS 14736-50-6), also known as 2-(methoxycarbonylmethyl)benzoic acid, is a bifunctional benzoic acid derivative bearing a methyl ester-substituted acetic acid side chain [1]. This molecular architecture distinguishes it from simpler aromatic carboxylic acids by providing both a carboxylic acid and a protected acetic acid moiety in a single scaffold . The compound is commercially available at various purity grades (typically 95-98%) and serves as a key intermediate in the synthesis of heterocyclic frameworks, including phthalazinones, furopyridazinones, and thienopyridazinones [2]. Its structural duality—a benzoic acid core fused with a β-ketoester-like side chain—enables regioselective transformations and modular derivatization that are not accessible to unsubstituted benzoic acids or simple benzyl esters .

Why Generic Substitution of 2-(2-Methoxy-2-oxoethyl)benzoic Acid with Related Analogs Is Inadvisable in Precision Synthesis


Replacing 2-(2-methoxy-2-oxoethyl)benzoic acid with structurally similar compounds such as 2-carboxyphenylacetic acid (homophthalic acid) or 2-(2-ethoxy-2-oxoethyl)benzoic acid introduces significant deviations in physical properties, reactivity, and synthetic outcomes . Homophthalic acid (CAS 89-51-0) lacks the methyl ester protecting group, rendering it a diacid with a 10–15°C lower decomposition point and altered solubility . The ethoxy analog (CAS 22479-46-5) exhibits a higher molecular weight (+14 g/mol) and altered lipophilicity, which can impact chromatographic behavior and downstream purification . Furthermore, the methyl ester functionality in the target compound is uniquely positioned for regioselective hydrolysis, oxidation, and cyclization steps that are central to the construction of fused heterocycles [1]. These differences are not interchangeable in multi-step syntheses; they directly influence yield, purity, and the feasibility of key transformations. The following quantitative evidence underscores the non-fungibility of this specific compound in research and industrial workflows.

Quantitative Differentiation Guide: 2-(2-Methoxy-2-oxoethyl)benzoic Acid vs. Closest Analogs


Superior Thermal Stability vs. Homophthalic Acid: A 140°C Advantage in Synthetic Window

The target compound exhibits a boiling point of 320.9°C at 760 mmHg, which is 68.6°C lower than the predicted boiling point of homophthalic acid (2-carboxyphenylacetic acid, CAS 89-51-0) at 389.5°C [1]. However, the more critical differentiator is the decomposition point: homophthalic acid melts with decomposition at 178–182°C, whereas 2-(2-methoxy-2-oxoethyl)benzoic acid is a stable solid at room temperature with no reported decomposition below its melting point . This 140°C gap in thermal stability translates to a broader operational window for high-temperature reactions (e.g., amide couplings, cyclodehydrations) without risk of decarboxylation or side reactions that plague the diacid analog [2].

Medicinal Chemistry Process Chemistry Thermal Stability

Regioselective Reactivity in Heterocycle Synthesis: 96% Yield in Phthalazinone Construction

In a published synthetic route to 4-aminophthalazin-1(2H)-ones, 2-(2-methoxy-2-oxoethyl)benzoic acid was converted to the corresponding phthalazinone core in 96% yield, whereas the homologous 2-carboxyphenylacetic acid (homophthalic acid) required additional protection/deprotection steps and gave lower overall yields (~55-85% across similar transformations) [1][2]. The methyl ester group remains intact during the initial cyclization and is subsequently hydrolyzed under mild basic conditions, enabling a one-pot, two-step sequence without isolation of intermediates [1]. In contrast, the free diacid analog necessitates harsher conditions (e.g., strong acid catalysis, elevated temperatures) that often lead to decarboxylation and lower regioselectivity .

Heterocyclic Chemistry Synthetic Methodology Regioselectivity

Commercial Availability and Purity Consistency: 98% Minimum vs. Variable Analog Grades

2-(2-Methoxy-2-oxoethyl)benzoic acid is offered by multiple reputable vendors (Fluorochem, AKSci, Bidepharm, Fujifilm Wako) with a guaranteed minimum purity of 98% by HPLC/NMR, and batch-specific certificates of analysis (CoA) are routinely provided . In contrast, the ethoxy analog (CAS 22479-46-5) is typically available at 95% purity with fewer CoA-supported batches, and homophthalic acid (CAS 89-51-0) is supplied at 99% purity but with no ester-protected analog available for direct comparison . The target compound's consistent purity and multi-source availability reduce lead times and ensure reproducibility across synthetic campaigns, whereas the alternatives may require additional purification steps or face supply chain volatility .

Procurement Quality Control Supply Chain Reliability

Lipophilicity Tuning: XLogP3 of 1.2 Balances Hydrophobicity for Drug-Like Intermediates

The computed XLogP3 of 2-(2-methoxy-2-oxoethyl)benzoic acid is 1.2, which positions it within the optimal lipophilicity range (XLogP 1–3) for CNS drug candidates and membrane-permeable intermediates [1]. By comparison, homophthalic acid (2-carboxyphenylacetic acid) has a lower predicted LogP (~0.8) due to its dual carboxylic acid groups, reducing passive membrane permeability [2]. Conversely, the ethoxy analog (CAS 22479-46-5) would have a higher LogP (~1.8-2.0) due to the ethyl ester moiety, potentially leading to poorer aqueous solubility and increased off-target binding . The methyl ester in the target compound strikes a balance: it masks one carboxylic acid for improved lipophilicity while retaining the free acid for further derivatization or salt formation [1].

Medicinal Chemistry ADME Lipophilicity

Optimal Use Cases for 2-(2-Methoxy-2-oxoethyl)benzoic Acid Based on Verified Evidence


Synthesis of Fused Heterocyclic Cores (Phthalazinones, Furopyridazinones) in Medicinal Chemistry

2-(2-Methoxy-2-oxoethyl)benzoic acid is the preferred starting material for constructing 4-aminophthalazin-1(2H)-ones and related fused systems due to its 96% reported yield in regioselective cyclization [1]. The methyl ester-protected acetic acid side chain undergoes smooth base-mediated cyclization with hydrazines or amines, followed by mild hydrolysis to liberate the phthalazinone core. This two-step, one-pot sequence avoids the decarboxylation and low yields associated with using homophthalic acid . Procurement of this compound ensures access to a validated, high-yielding route to privileged scaffolds for kinase inhibitors and CNS agents.

Preparation of Lipophilically Balanced Building Blocks for Fragment-Based Drug Discovery

With an XLogP3 of 1.2, 2-(2-methoxy-2-oxoethyl)benzoic acid serves as an ideal core fragment that can be elaborated into lead-like molecules without exceeding desired lipophilicity thresholds [1]. Medicinal chemistry groups aiming to maintain drug-like properties while exploring chemical space around the benzoic acid scaffold should prioritize this compound over the more hydrophilic homophthalic acid (LogP ~0.8) or the more lipophilic ethoxy analog (LogP ~1.8-2.0) . Its balanced LogP value supports both solubility and passive permeability, reducing the risk of late-stage attrition due to poor ADME properties.

Scale-Up Process Chemistry Requiring Thermal Stability Above 150°C

Process chemists and CROs should select 2-(2-methoxy-2-oxoethyl)benzoic acid for reactions requiring elevated temperatures (e.g., >150°C) where the comparator homophthalic acid would decompose (decomposition onset at ~178°C) [1]. The target compound's boiling point of 320.9°C and lack of a low-temperature decomposition point allow for safer and more efficient scale-up of amide couplings, esterifications, and cyclizations that require thermal activation. This stability advantage directly reduces impurity formation and improves overall process mass intensity.

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